Cas no 2171641-08-8 (3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1509357
- 3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2171641-08-8
-
- Inchi: 1S/C26H23BrN2O6/c1-34-23-11-10-15(27)12-21(23)28-25(32)22(13-24(30)31)29-26(33)35-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: GYHFXQRQDTVIRD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)OC
Computed Properties
- Exact Mass: 538.07395g/mol
- Monoisotopic Mass: 538.07395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 744
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 114Ų
3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1509357-1.0g |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1509357-50mg |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1509357-100mg |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1509357-250mg |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1509357-500mg |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1509357-1000mg |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1509357-2500mg |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1509357-5000mg |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1509357-10000mg |
3-[(5-bromo-2-methoxyphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171641-08-8 | 10000mg |
$14487.0 | 2023-09-27 |
3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Research Briefing on 3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171641-08-8)
The compound 3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171641-08-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, applications, and potential therapeutic implications. The compound's unique structural features, including the 5-bromo-2-methoxyphenyl and fluorenylmethoxycarbonyl (Fmoc) groups, make it a promising candidate for various biomedical applications.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. The Fmoc group serves as a protective moiety for amino acids during solid-phase peptide synthesis (SPPS), while the bromo-methoxyphenyl moiety may contribute to bioactivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel protease inhibitors, showcasing its potential in targeting diseases such as cancer and viral infections. The study reported a 70% yield in the synthesis of this compound, with high purity (>95%) confirmed by HPLC and NMR spectroscopy.
Further investigations have explored the compound's mechanism of action. In vitro assays revealed that derivatives of 3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exhibit moderate inhibitory activity against specific kinase targets, with IC50 values ranging from 1.2 to 5.8 µM. These findings were corroborated by molecular docking studies, which suggested strong binding interactions with the ATP-binding sites of certain kinases. Such properties position this compound as a valuable scaffold for further drug development.
In addition to its therapeutic potential, the compound has also been investigated for its role in chemical biology tools. A 2024 preprint on bioRxiv detailed its use in photoaffinity labeling experiments, where it served as a probe to identify protein targets in complex biological systems. The bromine atom in the molecule facilitated cross-linking under UV irradiation, enabling the capture of transient protein-ligand interactions. This application underscores the versatility of 2171641-08-8 in both drug discovery and basic research.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated moderate solubility and stability issues, which may limit its bioavailability. Researchers are currently exploring structural modifications, such as the introduction of polar substituents, to address these limitations while retaining the compound's bioactivity.
In conclusion, 3-(5-bromo-2-methoxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171641-08-8) represents a multifaceted tool in chemical biology and drug discovery. Its dual role as a synthetic intermediate and bioactive scaffold highlights its importance in contemporary research. Future studies should focus on refining its properties and expanding its applications, particularly in targeted therapy and proteomics. The ongoing exploration of this compound exemplifies the dynamic interplay between chemistry and biology in advancing medical science.
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